3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives can be achieved through various methods. One common approach involves the hydrogen carbonate hydrolysis of corresponding esters, which are prepared by the condensation of salicylamide with various aldehydes and ketones. This process is facilitated by the use of aromatic aldehydes and ketones containing an ortho-carboxy-function, leading to isoindolobenzoxazine structures (Fitton & Ward, 1971). Another innovative method includes the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has shown significant stereoselectivity and has been proven to form Z isomers preferentially (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies have shown that the oxazine ring adopts specific conformations to optimize structural stability and interaction potential within the molecule. For instance, a novel benzoxazine monomer synthesized from a one-pot Mannich reaction exhibited a half chair conformation, aiming to achieve planarity across the benzoxazine ring by expanding the bond angles (Wattanathana et al., 2021).
Chemical Reactions and Properties
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives undergo a variety of chemical reactions, leading to an array of structurally diverse and functionally rich compounds. These reactions include intramolecular Michael addition and the formation of 2H-1,4-benzoxazine analogs with potential biological activities. Such reactions have been explored for the synthesis of compounds demonstrating considerable anxiolytic and anticonvulsant activities (Masuoka et al., 1986).
Scientific Research Applications
Luminescent Materials, Ligands, and Reducing Agents : 3,4-Dihydro-1,3-2H-benzoxazines are utilized as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).
Diastereoselective Acylation : Achieving diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazine with 2-phenoxy carbonyl chlorides can lead to the formation of diastereoisomeric compounds, suggesting applications in stereoselective synthesis (Vakarov et al., 2015).
Isoindolobenzoxazine Structures : The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids can lead to isoindolobenzoxazine structures, which could have potential applications in organic chemistry and material science (Fitton & Ward, 1971).
Study of Benzoic Acids : The synthesis of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates provides a new method for studying the structure of benzoic acids (Štefanić et al., 2001).
Environmentally Friendly Synthesis : The sequential synthesis of 2,4-dihydro-2H-1,4-benzoxazines is environmentally friendly and can be used in various scientific research applications (Albanese et al., 2003).
Biological and Medicinal Applications : 3,4-dihydro-2H-benzo[1,4]oxazines have applications in biology and medicine. Innovative synthesis methods for these compounds are being developed to enhance their utility (詹淑婷, 2012).
Phytotoxic, Antifungal, Antimicrobial, and Antifeedant Properties : 1,4-Benzoxazinones, which are closely related to 3,4-dihydro-2H-1,4-benzoxazines, show potential applications as phytotoxic, antifungal, antimicrobial, and antifeedant compounds. They are also used in pharmaceutical development (Macias et al., 2009).
Study of Reaction Mechanisms : The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using strong and weak carboxylic acids and phenols as catalysts was studied using Fourier transform infrared spectroscopy, indicating its use in reaction mechanism studies (Dunkers & Ishida, 1999).
Agronomic Utility : These compounds exhibit properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, having potential agronomic utility (Macias et al., 2006).
Peptidomimetic Building Blocks : Alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates are synthesized as peptidomimetic building blocks, indicating their use in peptide-related research (Štefanić et al., 2003).
Safety And Hazards
The safety data sheet for a similar compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
The promising biological properties of benzoxazine derivatives have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . These compounds are believed to be useful as drugs, particularly as potassium channel activating agents .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTNLTOJGXENIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396965 | |
Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
CAS RN |
90563-93-2 | |
Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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